molecular formula C3H7NO4 B12544146 2-(Nitrosoperoxy)propan-2-ol CAS No. 152272-56-5

2-(Nitrosoperoxy)propan-2-ol

Cat. No.: B12544146
CAS No.: 152272-56-5
M. Wt: 121.09 g/mol
InChI Key: GNHJILWLWJQMPN-UHFFFAOYSA-N
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Description

2-(Nitrosoperoxy)propan-2-ol is a chemical compound that belongs to the class of organic peroxides It is characterized by the presence of both nitroso and peroxy functional groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrosoperoxy)propan-2-ol typically involves the reaction of propan-2-ol with nitrosating and peroxidizing agents. One common method is the reaction of propan-2-ol with nitrous acid (HNO2) and hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{CHOHCH}_3 + \text{HNO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{C(NO)OOHCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Nitrosoperoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and peroxy derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso and peroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso and peroxy derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Nitrosoperoxy)propan-2-ol has several scientific research applications:

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and nitrosative stress in biological systems.

    Industry: Used in the production of polymers and materials with unique properties due to the presence of nitroso and peroxy groups.

Mechanism of Action

The mechanism of action of 2-(Nitrosoperoxy)propan-2-ol involves the interaction of its nitroso and peroxy groups with various molecular targets. The nitroso group can participate in nitrosation reactions, while the peroxy group can undergo homolytic cleavage to generate reactive oxygen species (ROS). These reactive intermediates can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-ol: A simple secondary alcohol with a hydroxyl group.

    2-Nitropropan-2-ol: Contains a nitro group instead of a nitroso group.

    2-Hydroperoxypropan-2-ol: Contains a hydroperoxy group instead of a peroxy group.

Uniqueness

2-(Nitrosoperoxy)propan-2-ol is unique due to the simultaneous presence of both nitroso and peroxy groups, which imparts distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.

Properties

CAS No.

152272-56-5

Molecular Formula

C3H7NO4

Molecular Weight

121.09 g/mol

IUPAC Name

2-hydroxypropan-2-yloxy nitrite

InChI

InChI=1S/C3H7NO4/c1-3(2,5)7-8-4-6/h5H,1-2H3

InChI Key

GNHJILWLWJQMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OON=O

Origin of Product

United States

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